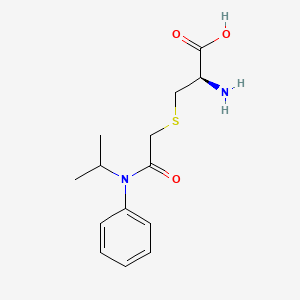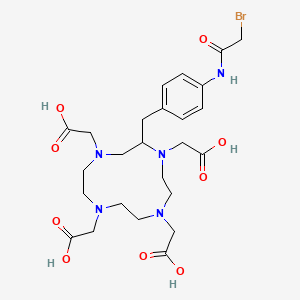![molecular formula C15H20O3 B1216589 (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1216589.png)
(1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one: is a naturally occurring sesquiterpene lactone found in the plant Tanacetum parthenium, commonly known as feverfew. It has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one typically involves several steps, starting from commercially available materials. One common synthetic route includes the cyclization of a suitable precursor to form the sesquiterpene lactone structure. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from feverfew plants. This process involves harvesting the plant material, followed by solvent extraction and purification steps to isolate the compound. Advanced techniques such as supercritical fluid extraction may also be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the lactone ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction may produce more saturated lactones.
Scientific Research Applications
Chemistry: In chemistry, (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one is used as a starting material for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, this compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein complex involved in inflammatory responses. This makes it a potential candidate for the treatment of inflammatory diseases.
Medicine: In medicine, this compound is being investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. It is also being explored for its potential to treat other conditions such as migraines and arthritis.
Industry: Industrially, this compound is used in the formulation of dietary supplements and herbal remedies. Its anti-microbial properties also make it a candidate for use in preservatives and antimicrobial coatings.
Mechanism of Action
Molecular Targets and Pathways: (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one exerts its effects primarily through the inhibition of NF-κB. By preventing the activation of this protein complex, it reduces the expression of pro-inflammatory cytokines and other mediators of inflammation. Additionally, this compound can induce oxidative stress in cancer cells, leading to apoptosis through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
Artemisinin: Another sesquiterpene lactone with anti-malarial properties.
Costunolide: A structurally similar compound with anti-inflammatory and anti-cancer effects.
Helenalin: Known for its anti-inflammatory properties and inhibition of NF-κB.
Uniqueness: (1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one is unique due to its specific inhibition of NF-κB and its broad range of biological activities. Unlike some other sesquiterpene lactones, it has been extensively studied for its potential therapeutic applications in various fields, making it a compound of significant interest in both research and industry.
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1S,2S,4R,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-8-15(3)13(18-15)12-11(7-6-9)10(2)14(16)17-12/h5,11-13H,2,4,6-8H2,1,3H3/t11-,12-,13-,15+/m0/s1 |
InChI Key |
KTEXNACQROZXEV-PWNZVWSESA-N |
Isomeric SMILES |
CC1=CCC[C@@]2([C@@H](O2)[C@@H]3[C@@H](CC1)C(=C)C(=O)O3)C |
Canonical SMILES |
CC1=CCCC2(C(O2)C3C(CC1)C(=C)C(=O)O3)C |
Pictograms |
Irritant; Health Hazard |
Synonyms |
parthenolide parthenolide, (1aR-(1aR*,4E,7aS*,10aS*,10bR*))-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



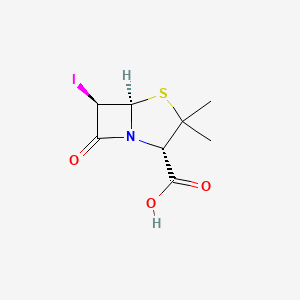


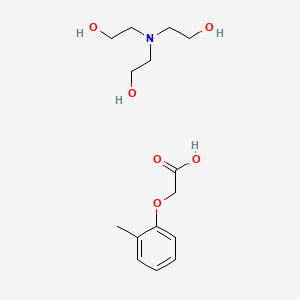
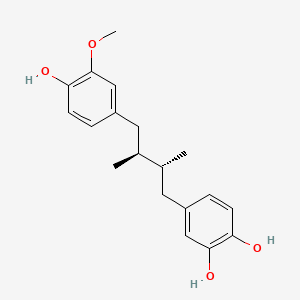

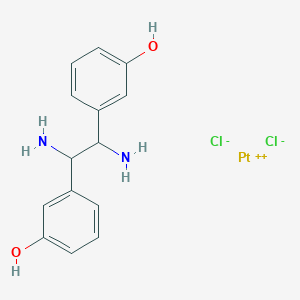
![2-(2-Hydroxy-3-{[1-(5-hydroxy-1h-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile](/img/structure/B1216522.png)
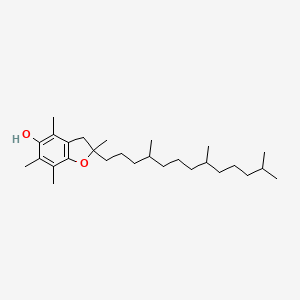
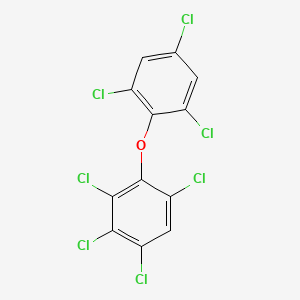
![3-[[1-[4-(Diaminomethylideneamino)butylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1216526.png)
